molecular formula C13H19N3 B11803077 1-Methyl-4-(6-methyl-5-vinylpyridin-2-yl)piperazine

1-Methyl-4-(6-methyl-5-vinylpyridin-2-yl)piperazine

Cat. No.: B11803077
M. Wt: 217.31 g/mol
InChI Key: IQUSFMVFMBOSTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4-(6-methyl-5-vinylpyridin-2-yl)piperazine is a specialized chemical compound known for its unique structure and versatile applications. This compound features a piperazine ring substituted with a methyl group and a vinylpyridine moiety, making it an interesting subject for various scientific studies and industrial applications.

Preparation Methods

The synthesis of 1-Methyl-4-(6-methyl-5-vinylpyridin-2-yl)piperazine typically involves multi-step organic reactions. One common method includes the alkylation of piperazine with 6-methyl-5-vinylpyridine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

1-Methyl-4-(6-methyl-5-vinylpyridin-2-yl)piperazine undergoes various chemical reactions, including:

Scientific Research Applications

1-Methyl-4-(6-methyl-5-vinylpyridin-2-yl)piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-4-(6-methyl-5-vinylpyridin-2-yl)piperazine involves its interaction with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, modulating their activity. The vinylpyridine moiety may participate in π-π interactions with aromatic residues in proteins, influencing their function. These interactions can lead to changes in cellular pathways, affecting processes such as cell growth and metabolism .

Comparison with Similar Compounds

1-Methyl-4-(6-methyl-5-vinylpyridin-2-yl)piperazine can be compared with other similar compounds, such as:

    1-(6-Methyl-5-vinylpyridin-2-yl)piperazine: This compound lacks the methyl group on the piperazine ring, which may affect its reactivity and biological activity.

    1-(4-(6-Methyl-5-vinylpyridin-2-yl)piperazin-1-yl)ethan-1-one:

Properties

Molecular Formula

C13H19N3

Molecular Weight

217.31 g/mol

IUPAC Name

1-(5-ethenyl-6-methylpyridin-2-yl)-4-methylpiperazine

InChI

InChI=1S/C13H19N3/c1-4-12-5-6-13(14-11(12)2)16-9-7-15(3)8-10-16/h4-6H,1,7-10H2,2-3H3

InChI Key

IQUSFMVFMBOSTK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N2CCN(CC2)C)C=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.